molecular formula C22H28N2O3 B14678283 Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-(2-ethylphenyl)- CAS No. 35001-52-6

Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-(2-ethylphenyl)-

Cat. No.: B14678283
CAS No.: 35001-52-6
M. Wt: 368.5 g/mol
InChI Key: ZBNMOUGFCKAGGQ-UHFFFAOYSA-N
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Description

Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-(2-ethylphenyl)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of ethoxy and ethyl groups attached to a phenyl ring, along with a diamide linkage. Its molecular structure contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-(2-ethylphenyl)- typically involves the reaction of appropriate amines with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-(2-ethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted ethanediamide derivatives.

Scientific Research Applications

Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-(2-ethylphenyl)- has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-(2-ethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. Its effects are mediated through the formation of stable complexes with target proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-Butyl-2-ethoxyphenyl)-N’-(2-ethylphenyl)ethanediamide
  • N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-(4-ethylphenyl)ethanediamide

Uniqueness

Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-(2-ethylphenyl)- stands out due to its specific substitution pattern on the phenyl rings, which imparts unique chemical and physical properties

Properties

CAS No.

35001-52-6

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

N'-(5-tert-butyl-2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide

InChI

InChI=1S/C22H28N2O3/c1-6-15-10-8-9-11-17(15)23-20(25)21(26)24-18-14-16(22(3,4)5)12-13-19(18)27-7-2/h8-14H,6-7H2,1-5H3,(H,23,25)(H,24,26)

InChI Key

ZBNMOUGFCKAGGQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NC2=C(C=CC(=C2)C(C)(C)C)OCC

Origin of Product

United States

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